(2-Fluoro-5-formyl-3-methylphenyl)boronic acid
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Overview
Description
(2-Fluoro-5-formyl-3-methylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro, formyl, and methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-5-formyl-3-methylphenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of a halogenated precursor with a boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-5-formyl-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: (2-Fluoro-5-carboxy-3-methylphenyl)boronic acid.
Reduction: (2-Fluoro-5-hydroxymethyl-3-methylphenyl)boronic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Fluoro-5-formyl-3-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Fluoro-5-formyl-3-methylphenyl)boronic acid is primarily based on its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This property is exploited in various chemical reactions and biological applications, where the compound acts as a key intermediate or reagent .
Comparison with Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 2-Fluoro-4-formyl-3-methylphenylboronic acid
Comparison: (2-Fluoro-5-formyl-3-methylphenyl)boronic acid is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other molecules. For example, the presence of the fluoro group can enhance the compound’s stability and alter its electronic properties compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C8H8BFO3 |
---|---|
Molecular Weight |
181.96 g/mol |
IUPAC Name |
(2-fluoro-5-formyl-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H8BFO3/c1-5-2-6(4-11)3-7(8(5)10)9(12)13/h2-4,12-13H,1H3 |
InChI Key |
XVVJYTLYYCFBMZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C)C=O)(O)O |
Origin of Product |
United States |
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